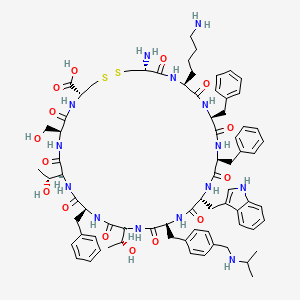
Trpc5-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trpc5-IN-2 is a compound that acts as an inhibitor of the transient receptor potential canonical 5 (TRPC5) channel. TRPC5 is a nonselective cation channel that is permeable to calcium ions and is involved in various physiological processes, including neuronal growth, cardiovascular function, and sensory perception . Inhibitors of TRPC5, such as this compound, have shown promise in the treatment of conditions like anxiety, depression, and kidney disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trpc5-IN-2 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic route and reaction conditions are typically proprietary and may vary depending on the manufacturer. general synthetic strategies for TRPC5 inhibitors often involve the use of organic solvents, catalysts, and protective groups to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis to a larger scale, optimizing reaction conditions for higher yields and purity, and ensuring compliance with regulatory standards. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
Trpc5-IN-2 can undergo various chemical reactions, including:
Reduction: The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may involve specific temperatures, pressures, and pH levels to achieve optimal results .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Trpc5-IN-2 has a wide range of scientific research applications, including:
Mechanism of Action
Trpc5-IN-2 exerts its effects by binding to specific sites on the TRPC5 channel, thereby stabilizing the channel in a nonconductive closed state. This prevents the influx of calcium ions into the cell, which in turn modulates various cellular processes. The molecular targets and pathways involved include the voltage sensor-like domain and the extracellular side of the TRPC5 channel .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Trpc5-IN-2 include:
Clemizole: Another TRPC5 inhibitor that binds inside the voltage sensor-like domain of each subunit.
Uniqueness
This compound is unique in its specific binding affinity and inhibitory mechanism compared to other TRPC5 inhibitors. Its distinct chemical structure and interaction with the TRPC5 channel make it a valuable tool for studying the channel’s function and for developing new therapeutic agents .
Properties
Molecular Formula |
C17H14ClF3N6O |
|---|---|
Molecular Weight |
410.8 g/mol |
IUPAC Name |
5-chloro-4-[1-[[2-(trifluoromethyl)phenyl]methyl]-6,7-dihydro-4H-triazolo[4,5-c]pyridin-5-yl]-1H-pyridazin-6-one |
InChI |
InChI=1S/C17H14ClF3N6O/c18-15-14(7-22-24-16(15)28)26-6-5-13-12(9-26)23-25-27(13)8-10-3-1-2-4-11(10)17(19,20)21/h1-4,7H,5-6,8-9H2,(H,24,28) |
InChI Key |
BFECTYCINFLEKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1N(N=N2)CC3=CC=CC=C3C(F)(F)F)C4=C(C(=O)NN=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


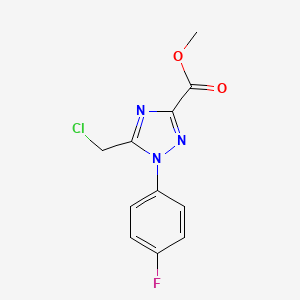
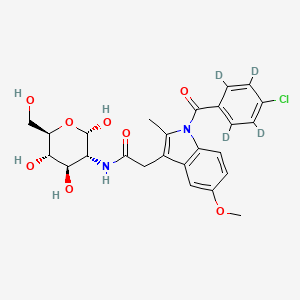

![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)-d15](/img/structure/B12416462.png)



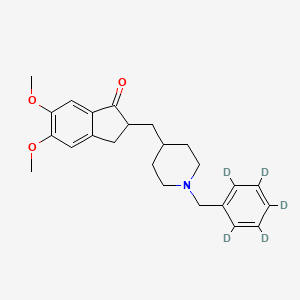
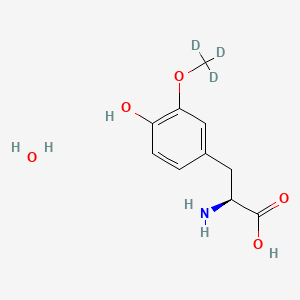
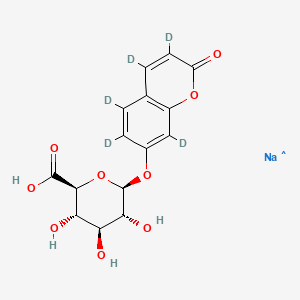
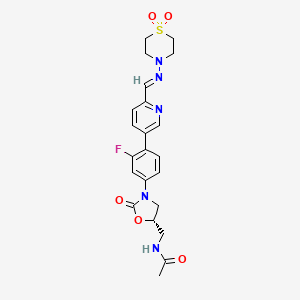
![2-[(1R,4S,8R,10S,13S,16S,28S,34S)-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-28-methyl-2,5,11,14,30,33,36,39-octaoxo-34-pentan-3-yl-27-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19,21,23-tetraen-4-yl]acetamide](/img/structure/B12416503.png)
